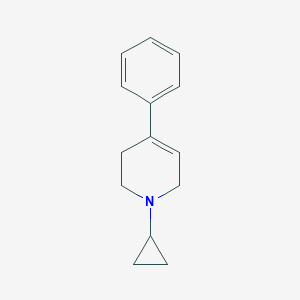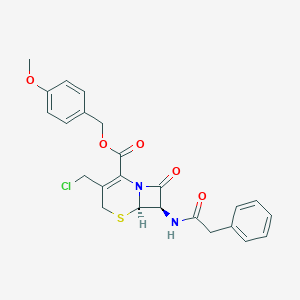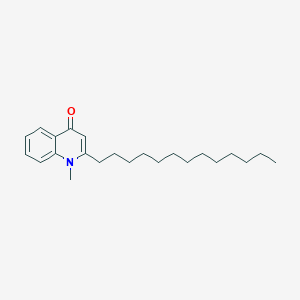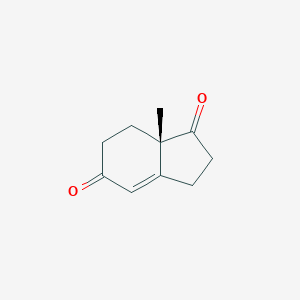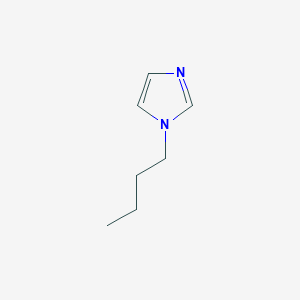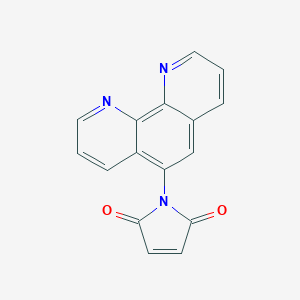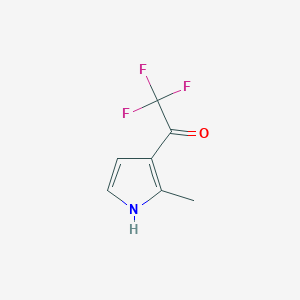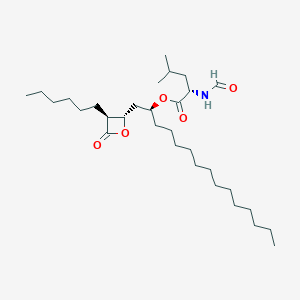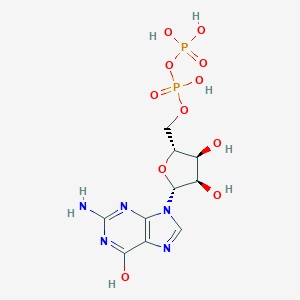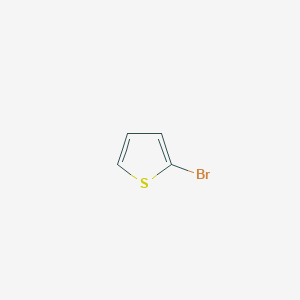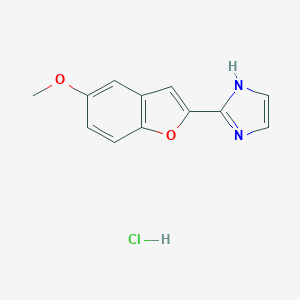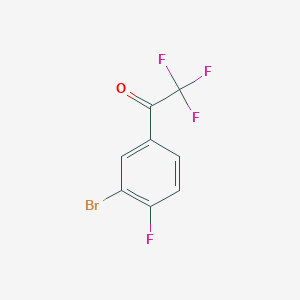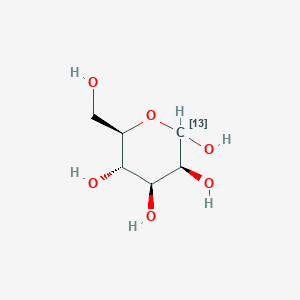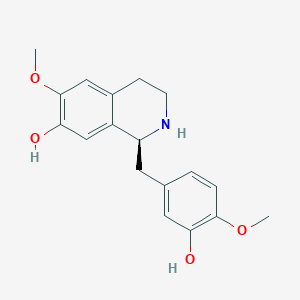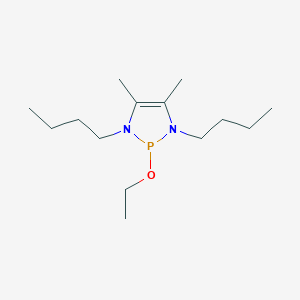
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DPPE and has been extensively studied for its applications in various scientific fields, including organic chemistry, biochemistry, and medicinal chemistry. In
作用機序
The mechanism of action of DPPE is not fully understood. However, it is believed that DPPE interacts with cell membranes, leading to changes in membrane fluidity and permeability. DPPE has also been shown to interact with various proteins and enzymes, leading to changes in their activity.
生化学的および生理学的効果
DPPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPPE can induce apoptosis in cancer cells, leading to cell death. DPPE has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of DPPE is its high affinity for cell membranes, making it a potential candidate for drug delivery. DPPE is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of DPPE is its potential toxicity, which must be taken into consideration when using DPPE in lab experiments.
将来の方向性
There are many potential future directions for the study of DPPE. One area of interest is the development of DPPE-based drug delivery systems for the treatment of various diseases, including cancer and inflammatory diseases. Another area of interest is the development of new synthetic methods for DPPE and its derivatives. Additionally, the mechanism of action of DPPE and its interactions with cell membranes and proteins require further investigation.
合成法
DPPE can be synthesized through a series of chemical reactions. One of the most common methods for synthesizing DPPE is through the reaction of 2-bromo-1,3-dimethylimidazolinium bromide and sodium phosphide. This reaction results in the formation of DPPE, which can be further purified through various methods, including column chromatography and recrystallization.
科学的研究の応用
DPPE has been extensively studied for its potential applications in various scientific fields. In organic chemistry, DPPE has been used as a ligand for various metal catalysts, including palladium and copper. DPPE has also been used as a precursor for the synthesis of various organic compounds, including heterocycles and chiral compounds.
In biochemistry and medicinal chemistry, DPPE has been studied for its potential applications as a drug delivery agent. DPPE has been shown to have high affinity for cell membranes, making it a potential candidate for drug delivery. DPPE has also been shown to have anticancer properties, making it a potential candidate for cancer treatment.
特性
CAS番号 |
141968-97-0 |
|---|---|
製品名 |
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- |
分子式 |
C14H29N2OP |
分子量 |
272.37 g/mol |
IUPAC名 |
1,3-dibutyl-2-ethoxy-4,5-dimethyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C14H29N2OP/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)18(15)17-8-3/h6-12H2,1-5H3 |
InChIキー |
HDRGJOIDQKNWSQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1OCC)CCCC)C)C |
正規SMILES |
CCCCN1C(=C(N(P1OCC)CCCC)C)C |
その他のCAS番号 |
141968-97-0 |
同義語 |
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



